tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride

Vue d'ensemble

Description

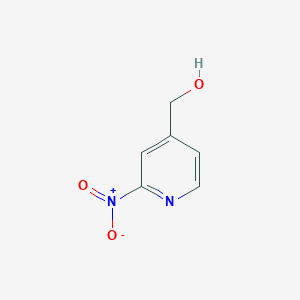

“tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C10H14ClN3O4 . It has a molecular weight of 275.69 .

Synthesis Analysis

The synthesis of tert-Butyl carbamates, which are related to the compound , is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of “tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride” is represented by the formula C10H14ClN3O4 . Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride” include a molecular weight of 275.69 . The compound should be stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

Synthesis of Potential Anticancer Agents : The compound has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Preparation of Substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones : It is used in a new synthetic route to 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, highlighting its role in heterocyclic chemistry (Bakke et al., 2003).

Development of Magnetic Materials : The compound has been a part of the synthesis of complexes with strong ferromagnetic exchange couplings, contributing to the field of metal-radical hybrid magnetic materials (Osanai et al., 2006).

Crystal Structure Analysis : The compound forms part of a family of compounds used in crystallography to study hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthesis of Insecticides : tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid (Brackmann et al., 2005).

Natural Product Synthesis : It's involved in the synthesis of intermediates of natural products with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Microwave-Assisted Synthesis of Novel Compounds : The compound aids in the microwave-assisted synthesis of novel carbamate building blocks, showcasing its role in facilitating efficient access to nitrogen-containing scaffolds (Henry et al., 2009).

Propriétés

IUPAC Name |

tert-butyl N-(6-nitropyridin-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4.ClH/c1-10(2,3)17-9(14)12-7-5-4-6-8(11-7)13(15)16;/h4-6H,1-3H3,(H,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINNBPKEVVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743753 | |

| Record name | tert-Butyl (6-nitropyridin-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride | |

CAS RN |

1258640-05-9 | |

| Record name | tert-Butyl (6-nitropyridin-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)